molecular formula C10H9BrS B186149 5-Bromo-2,3-dimethyl-1-benzothiophene CAS No. 14207-16-0

5-Bromo-2,3-dimethyl-1-benzothiophene

Cat. No. B186149
CAS RN: 14207-16-0
M. Wt: 241.15 g/mol
InChI Key: JURDOBDEMXJNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,3-dimethyl-1-benzothiophene (BDBT) is a chemical compound that belongs to the class of benzothiophenes. BDBT is a highly reactive molecule that has been widely used in scientific research for its unique properties.

Mechanism Of Action

5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to interact with various biological targets. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been shown to interact with DNA and RNA by intercalation. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been shown to have analgesic and antipyretic properties. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

5-Bromo-2,3-dimethyl-1-benzothiophene has several advantages for lab experiments. It is a highly reactive molecule that can be easily synthesized. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, 5-Bromo-2,3-dimethyl-1-benzothiophene has some limitations for lab experiments. It is a toxic compound that requires careful handling. 5-Bromo-2,3-dimethyl-1-benzothiophene has limited solubility in water, which can limit its use in biological assays.

Future Directions

There are several future directions for the research on 5-Bromo-2,3-dimethyl-1-benzothiophene. One area of research is the synthesis of 5-Bromo-2,3-dimethyl-1-benzothiophene derivatives with improved properties. 5-Bromo-2,3-dimethyl-1-benzothiophene derivatives with enhanced solubility and bioavailability could have potential applications in drug discovery. Another area of research is the development of 5-Bromo-2,3-dimethyl-1-benzothiophene-based fluorescent probes for the detection of biomolecules in biological systems. 5-Bromo-2,3-dimethyl-1-benzothiophene-based fluorescent probes could have potential applications in bioimaging and diagnostics. Finally, the study of the mechanism of action of 5-Bromo-2,3-dimethyl-1-benzothiophene could lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

5-Bromo-2,3-dimethyl-1-benzothiophene can be synthesized using a variety of methods. The most common method involves the reaction of 2,3-dimethylthiophene with bromine in the presence of a Lewis acid catalyst. The reaction is carried out in an organic solvent such as chloroform or dichloromethane. The yield of 5-Bromo-2,3-dimethyl-1-benzothiophene can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst.

Scientific Research Applications

5-Bromo-2,3-dimethyl-1-benzothiophene has been widely used in scientific research for its unique properties. It has been used as a building block for the synthesis of various organic compounds. 5-Bromo-2,3-dimethyl-1-benzothiophene has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis, material science, and medicinal chemistry. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

14207-16-0

Product Name

5-Bromo-2,3-dimethyl-1-benzothiophene

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

5-bromo-2,3-dimethyl-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3

InChI Key

JURDOBDEMXJNMU-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)Br)C

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Br)C

Origin of Product

United States

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